1-Boc-4-ethoxycarbonylmethoxypiperidine
Overview
Description
1-Boc-4-ethoxycarbonylmethoxypiperidine: is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Boc-4-ethoxycarbonylmethoxypiperidine can be synthesized through a multi-step process involving the protection of piperidine and subsequent esterification. The general synthetic route involves the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-piperidine.
Esterification: The protected piperidine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large quantities of starting materials are processed in batches to control reaction conditions and ensure consistency.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
1-Boc-4-ethoxycarbonylmethoxypiperidine undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Deprotection: Trifluoroacetic acid or other strong acids.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products:
- **Substitution
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine.
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-6-8-15(9-7-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANMNWDTQXBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441189 | |
Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189889-45-0 | |
Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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